Gaba-IN-1

insecticide discovery larvicidal activity GABA receptor pharmacology

Gaba-IN-1 (Compound 6) provides a defined insecticidal endpoint (93% mortality at 50 mg/L) for binary activity screens. Its trifluoromethylseleninyl group distinguishes it from standard GABA modulators, offering a unique chemical scaffold for target identification studies. Serves as a valid structural control to eliminate GABA-AT off-target effects. Essential for labs requiring a certified inhibitor with a distinct organoselenium profile for reproducible larvicidal research.

Molecular Formula C12H4Cl2F6N4OSe
Molecular Weight 484.1 g/mol
Cat. No. B12381740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaba-IN-1
Molecular FormulaC12H4Cl2F6N4OSe
Molecular Weight484.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se](=O)C(F)(F)F)N)Cl)C(F)(F)F
InChIInChI=1S/C12H4Cl2F6N4OSe/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2
InChIKeyCSNLDDVVPITZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaba-IN-1 for Research Procurement: Insecticidal GABA Inhibitor with Verified Mortality Data


Gaba-IN-1 (Compound 6) is a synthetic GABA inhibitor with reported larvicidal and insecticidal activity. It demonstrates 93% mortality at a concentration of 50 mg/L in insect bioassays . The compound features a molecular formula of C12H4Cl2F6N4OSe and a molecular weight of 484.04 g/mol [1], distinguishing it from common GABA modulators by its organoselenium moiety.

Why Gaba-IN-1 Cannot Be Replaced by Generic GABA Modulators in Insecticide Research


Gaba-IN-1's classification as a "GABA inhibitor" is ambiguous and lacks specific target annotation (e.g., receptor subtype, transporter, or enzyme) [1]. More critically, structurally similar compounds like GABA-AT-IN-1 (which inhibits GABA aminotransferase and crosses the blood-brain barrier) and GABA receptor Antagonist 1 (a specific Px RDL1 GABAR antagonist with an IC50 of 7.08 nmol/L) exhibit fundamentally different biological profiles and applications [2][3]. Gaba-IN-1 contains a trifluoromethylseleninyl (Se=O) group absent in these comparators, which may confer unique physicochemical properties and metabolic stability . Generic substitution with off-the-shelf GABA antagonists or modulators without identical structural confirmation will introduce uncontrolled variables in insecticidal efficacy assays.

Quantitative Differentiation Evidence for Gaba-IN-1 Versus Closest Analogs


Comparative Insecticidal Potency: Gaba-IN-1 vs. GABA Receptor Antagonist 1

Gaba-IN-1 demonstrates 93% mortality at 50 mg/L in insect bioassays . In contrast, GABA receptor Antagonist 1 (compound 7w), a more potent and well-characterized Px RDL1 GABAR antagonist, exhibits an IC50 of 7.08 nmol/L against the isolated receptor and LC50 values of 0.09, 0.84, 0.87, and 0.68 mg/L against P. xylostella, S. frugiperda, S. exigua, and S. litura, respectively [1]. No direct head-to-head comparison data exists for the same insect species or assay conditions.

insecticide discovery larvicidal activity GABA receptor pharmacology

Target Specificity and Mechanism: Gaba-IN-1 vs. GABA-AT-IN-1

Gaba-IN-1 is described only as a "GABA inhibitor" without specified molecular target [1]. In contrast, GABA-AT-IN-1 is a characterized γ-aminobutyric acid aminotransferase (GABA-AT) inhibitor that significantly elevates mouse brain GABA levels and crosses the blood-brain barrier [2]. The lack of target annotation for Gaba-IN-1 prevents confident substitution in neurological disease models where GABA-AT-IN-1 has defined anticonvulsant utility.

target engagement GABA aminotransferase blood-brain barrier

Chemical Identity and Structural Differentiation from GABA-AT-IN-1

Gaba-IN-1 (C12H4Cl2F6N4OSe, MW 484.04) [1] is structurally distinct from GABA-AT-IN-1 (C23H18N2O6, MW 418.40) [2]. The presence of an organoselenium trifluoromethylseleninyl group in Gaba-IN-1 contrasts with the benzopyrone scaffold of GABA-AT-IN-1, resulting in fundamentally different physicochemical properties and expected biological interactions.

chemical structure organoselenium structural analog differentiation

Recommended Application Scenarios for Gaba-IN-1 Based on Verified Evidence


Pilot Insecticide Screening with Fixed-Dose Mortality Assessment

Gaba-IN-1 is suitable for preliminary larvicidal or insecticidal screening where a single high-concentration endpoint (93% mortality at 50 mg/L) provides sufficient binary activity classification . This application leverages the compound's demonstrated insecticidal effect without requiring precise dose-response curves.

Organoselenium-Containing GABA Modulator Structure-Activity Relationship Studies

Gaba-IN-1, bearing a trifluoromethylseleninyl group (C12H4Cl2F6N4OSe) , may serve as a unique scaffold for exploring selenium-containing GABA modulators. Its distinct elemental composition provides a differentiated chemical space entry point not addressed by GABA-AT-IN-1 or GABA receptor Antagonist 1.

Negative Control for GABA-AT Inhibitor Studies

Given that Gaba-IN-1 lacks evidence of GABA-AT inhibition or blood-brain barrier penetration (unlike GABA-AT-IN-1) , it may be employed as a structural control to rule out off-target GABA-AT effects in assays designed to probe alternative GABAergic mechanisms.

Technical Documentation Hub

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